REACTION_CXSMILES
|
[CH2:1]1[C@H:7]2[NH:8][C@H:3]([CH2:4][CH:5]([OH:9])[CH2:6]2)[CH2:2]1.Br[CH2:11][CH2:12][CH2:13][F:14].C(N(CC)CC)C>CN(C=O)C>[F:14][CH2:13][CH2:12][CH2:11][N:8]1[CH:7]2[CH2:1][CH2:2][CH:3]1[CH2:4][CH:5]([OH:9])[CH2:6]2
|
Name
|
nortropine
|
Quantity
|
381.6 mg
|
Type
|
reactant
|
Smiles
|
C1C[C@H]2CC(C[C@@H]1N2)O
|
Name
|
|
Quantity
|
634.4 mg
|
Type
|
reactant
|
Smiles
|
BrCCCF
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product with the molecular weight of 187.26 (C10H18FNO) was obtained in this way
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
FCCCN1C2CC(CC1CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |